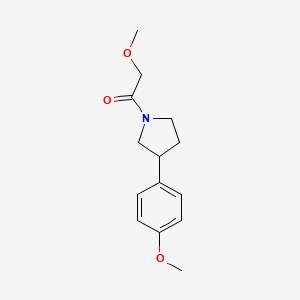

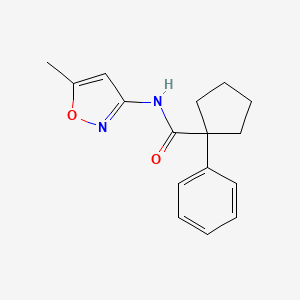

![molecular formula C14H12FN3O5S B2550783 N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide CAS No. 321531-95-7](/img/structure/B2550783.png)

N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

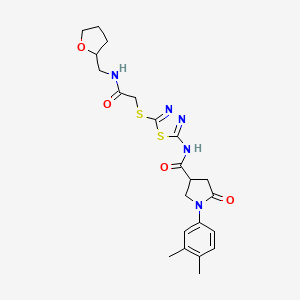

N-(4-{[(4-fluoro-3-nitrophenyl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C14H12FN3O5S and its molecular weight is 353.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modifications of Biological Membranes

Research has explored how certain amino-reactive reagents affect ion permeability in human red blood cells. Studies conducted by Knauf and Rothstein (1971) demonstrated that amino-reactive reagents like 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid (SITS) and 1-fluoro-2,4-dinitrobenzene (FDNB) could decrease anion permeability, a process crucial for understanding the chemical modification of membranes and potentially applicable in medical treatments and diagnostics Chemical Modification of Membranes: 1. Effects of sulfhydryl and amino reactive reagents on anion and cation permeability of the human red blood cell.

Modulation of the Immune Response to Tumors

A novel synthetic compound, identified as CL 259,763, has shown promise in modifying the reactivity of lymphoid cell populations affected by tumor growth. Wang et al. (2004) found that this compound could enhance the destruction of tumor cells by augmented lymphocyte response and macrophage inhibitory effects, indicating its potential use in cancer immunotherapy and as an adjunct to traditional chemotherapy Modulation of the immune response to tumors by a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763).

Metabolic Pathways and Chemical Carcinogenesis

The metabolism of aromatic amines, leading to hydroxamic acids and their conjugates, plays a critical role in chemical carcinogenesis. Mulder and Meerman (1983) discussed how sulfation and glucuronidation serve as competing pathways in the metabolism of these compounds, providing insights into how chemical modifications at the molecular level can influence the development of cancer and the potential for targeted therapeutic interventions Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines.

Properties

IUPAC Name |

N-[4-[(4-fluoro-3-nitrophenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZWIBSKPSYXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2550706.png)

![{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone](/img/structure/B2550708.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)

![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)